molecular formula C8H10O<br>(CH3)2C6H3OH<br>C8H10O B130000 2,3-Dimethylphenol CAS No. 526-75-0

2,3-Dimethylphenol

Cat. No. B130000
CAS RN: 526-75-0
M. Wt: 122.16 g/mol
InChI Key: QWBBPBRQALCEIZ-UHFFFAOYSA-N
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Patent
US08895777B2

Procedure details

2,3-Dimethylphenol (24.5 g, 0.2 mol) was dissolved in 125 ml of anhydrous ethanol. Seventy five (75) ml of 21 wt % sodium ethoxide solution in ethanol (0.2 mol) was added to the solution. The mixture solution was stirred at room temperature for 10 min. Ethyl 4-bromobutyrate (40 g, 0.205 mol) was then added to the solution. The reaction mixture was refluxed at 80° C. for 24 h. The precipitate was filtered of. The filtrate was then mixed with a solution of sodium hydroxide (10 g, 0.25 mol) in 150 ml of water. The mixture was stirred at 70° C. for about 2 hours, and monitored with HPLC. The mixture was diluted with 150 ml of water and acidified to pH 1. Oily precipitate formed immediately. The precipitate was collected by decanting the supernatant and washed with water twice (100 ml×2). The oily precipitate solidified after being kept in water at room temperature overnight.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 75 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[O-]CC.[Na+].Br[CH2:15][CH2:16][CH2:17][C:18]([O:20]CC)=[O:19].[OH-].[Na+]>C(O)C.O>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[O:9][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
CC1=C(C=CC=C1C)O
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
( 75 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0.2 mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture solution was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed at 80° C. for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered of
STIRRING
Type
STIRRING
Details
The mixture was stirred at 70° C. for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Oily precipitate formed immediately
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
by decanting the supernatant
WASH
Type
WASH
Details
washed with water twice (100 ml×2)
WAIT
Type
WAIT
Details
after being kept in water at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC1=C(OCCCC(=O)O)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.